Methyl 3-chloro-1H-indazole-5-carboxylate
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Overview
Description
Methyl 3-chloro-1H-indazole-5-carboxylate is a chemical compound with the molecular formula C9H7ClN2O2. It is a derivative of indazole, a bicyclic aromatic heterocycle, and is characterized by the presence of a chlorine atom at the 3-position and a methyl ester group at the 5-position of the indazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-chloro-1H-indazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-chloroaniline with ethyl 2-cyanoacetate in the presence of a base, followed by cyclization and esterification to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like potassium carbonate or sodium ethoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-1H-indazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Oxidation Reactions: Oxidation can lead to the formation of different functional groups on the indazole ring.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base (e.g., sodium hydroxide) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted indazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Methyl 3-chloro-1H-indazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential anticancer and antimicrobial agents.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of Methyl 3-chloro-1H-indazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the ester group play crucial roles in binding to these targets, influencing the compound’s biological activity . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Methyl 1H-indazole-3-carboxylate: Similar structure but lacks the chlorine atom at the 3-position.
Methyl indole-5-carboxylate: Contains an indole ring instead of an indazole ring.
Uniqueness
Methyl 3-chloro-1H-indazole-5-carboxylate is unique due to the presence of both the chlorine atom and the ester group, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
methyl 3-chloro-2H-indazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)5-2-3-7-6(4-5)8(10)12-11-7/h2-4H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGULXYLLYYPWQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(NN=C2C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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